molecular formula C10H8BrClN2O2 B1378154 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole CAS No. 1260383-98-9

5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole

Cat. No. B1378154
CAS RN: 1260383-98-9
M. Wt: 303.54 g/mol
InChI Key: YXJHWDGOWREDKW-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole is a derivative of the heterocyclic compound indole. It has a molecular formula of C10H8BrClN2O2 and a molecular weight of 303.54 g/mol .


Synthesis Analysis

The synthesis of azaindoles, such as 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole, often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Other methods for the synthesis of azaindoles include the Fischer reaction, which involves heating reactants in polyphosphoric acid .

Safety and Hazards

The safety data sheet for 5-Bromo-7-azaindole, a related compound, indicates that it is considered hazardous. It may be harmful if swallowed, cause skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-bromo-6-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)14-4-3-6-5-7(11)8(12)13-9(6)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJHWDGOWREDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC2=CC(=C(N=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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